Benzyl 4-fluoroazepane-1-carboxylate
Description
Benzyl 4-fluoroazepane-1-carboxylate (CAS: 1451392-69-0) is a fluorinated heterocyclic compound featuring a seven-membered azepane ring substituted with a fluorine atom at the 4-position and a benzyl carboxylate group at the 1-position. Its molecular formula is C₁₄H₁₆FNO₂, with a molecular weight of 249.28 g/mol. The compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for pharmacologically active molecules, leveraging its fluorine substituent for enhanced metabolic stability and bioavailability .
Synthetic routes for this compound typically involve fluorination of azepane precursors or ring-closure strategies. For example, analogous methods described in involve reacting halogenated intermediates with fluorinating agents under controlled conditions .
Properties
IUPAC Name |
benzyl 4-fluoroazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-13-7-4-9-16(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFKVQHQDMFYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-fluoroazepane-1-carboxylate typically involves the reaction of 4-fluoroazepane with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-fluoroazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Benzyl 4-fluoroazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between Benzyl 4-fluoroazepane-1-carboxylate and related compounds:
Key Observations:
Azocane (8-membered) derivatives, such as Benzyl 4-fluoro-5-oxoazocane-1-carboxylate, introduce additional steric bulk and ketone functionality, which may alter solubility and reactivity .
Substituent Effects: Fluorine at the 4-position improves metabolic stability compared to amino groups (e.g., in Benzyl 4-aminopiperidine-1-carboxylate), reducing susceptibility to oxidative degradation .
Functional Group Diversity :
- The dithioate group in Benzyl 4-fluorobenzenecarbodithioate replaces the carboxylate, significantly altering electronic properties and reactivity, making it more suited for radical-mediated reactions .
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